Ethyl 3-hydroxyoctanoate chemical properties and structure
Ethyl 3-hydroxyoctanoate chemical properties and structure
An In-depth Technical Guide to Ethyl 3-hydroxyoctanoate: Structure, Properties, and Applications
Introduction
Ethyl 3-hydroxyoctanoate (CAS No: 7367-90-0) is an organic ester with significant applications in the flavor and fragrance industry, organic synthesis, and materials science. Structurally, it is the ethyl ester of 3-hydroxyoctanoic acid, featuring both a hydroxyl and an ester functional group. This bifunctionality makes it a versatile intermediate for the synthesis of more complex molecules. It is a colorless to slightly yellow liquid known for its characteristic wine-like, fruity, and floral aroma.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Stereochemistry
Ethyl 3-hydroxyoctanoate possesses the molecular formula C10H20O3 and a molecular weight of approximately 188.26 g/mol .[2] The structure's core is an eight-carbon chain (octanoate) with a hydroxyl (-OH) group at the third carbon position (C3) and an ethyl ester group at the terminus.
A critical feature of its structure is the chiral center at the C3 carbon. This gives rise to two distinct stereoisomers, or enantiomers: (R)-ethyl 3-hydroxyoctanoate and (S)-ethyl 3-hydroxyoctanoate. While specific enantiomers are crucial for certain asymmetric syntheses, the compound is commonly supplied and used as a racemic mixture, denoted as (±)-ethyl 3-hydroxyoctanoate.[3] This stereochemistry is a key area of investigation in studies involving chiral recognition and asymmetric synthesis.
Caption: Molecular structure of Ethyl 3-hydroxyoctanoate, with the chiral center at C3 denoted by an asterisk.
Physicochemical Properties
The physical and chemical properties of Ethyl 3-hydroxyoctanoate are summarized in the table below. These properties are essential for its handling, application in formulations, and prediction of its behavior in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 7367-90-0 | [2][4][5] |
| Molecular Formula | C10H20O3 | [2][3][5] |
| Molecular Weight | 188.26 g/mol | [2][3][5] |
| Appearance | Colorless to slightly yellow, clear liquid | [1][4] |
| Odor Profile | Wine-like with fruity and floral notes | [1][4] |
| Boiling Point | 275-276 °C at 760 mmHg | [4] |
| Flash Point | 108.7 °C (228 °F) | [4][5] |
| Density | ~0.965 - 0.979 g/cm³ at 25 °C | [4][5] |
| Refractive Index | ~1.421 - 1.442 at 20 °C | [4][5] |
| Solubility | Practically insoluble in water; soluble in ethanol | [4] |
| InChI Key | VGWUJHSTGYCXQQ-UHFFFAOYSA-N | [2] |
| FEMA Number | 4453 | [4] |
| JECFA Number | 1955 |
Synthesis and Characterization
General Synthesis Protocol
The most common laboratory-scale synthesis of Ethyl 3-hydroxyoctanoate is through the esterification of 3-hydroxyoctanoic acid with ethanol. This reaction is typically catalyzed by an acid or, for a greener approach, an enzyme.
Causality in Experimental Design:
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Catalyst Choice: Acid catalysts (like sulfuric acid) are effective but can lead to side reactions and require neutralization. Enzymatic catalysts (like lipases) offer high specificity and operate under milder conditions, which is particularly advantageous for preserving the chirality of the molecule if starting from an enantiomerically pure acid.
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Reaction Conditions: The reaction is an equilibrium process. To drive the reaction towards the product (the ester), one of the products (water) is typically removed as it forms, often by azeotropic distillation using a Dean-Stark apparatus.
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Purification: Post-reaction, the crude product is typically washed to remove the catalyst and unreacted acid. Purification via solvent extraction followed by column chromatography is standard to achieve high purity.
Caption: A simplified workflow diagram for the synthesis and purification of Ethyl 3-hydroxyoctanoate.
Spectroscopic Characterization
The structural integrity and purity of synthesized Ethyl 3-hydroxyoctanoate are confirmed using standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to verify the presence of all hydrogen and carbon atoms in their expected chemical environments.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, namely the broad hydroxyl (-OH) stretch and the strong carbonyl (C=O) stretch of the ester.
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Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound by identifying the molecular ion peak.
Applications in Drug Development and Other Industries
Ethyl 3-hydroxyoctanoate's unique structure makes it a valuable molecule in several scientific and industrial domains.
Intermediate in Organic Synthesis
The presence of both a secondary alcohol and an ester group allows Ethyl 3-hydroxyoctanoate to serve as a versatile building block. These functional groups can be selectively modified. For instance, the hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile, while the ester can be hydrolyzed back to a carboxylic acid or reduced to a primary alcohol. This versatility is exploited in the synthesis of more complex bioactive molecules and pharmaceutical intermediates.
Flavor and Fragrance Agent
Its primary commercial application is as a flavoring and fragrance agent. Its pleasant fruity, wine-like aroma makes it a component in food and beverage formulations.[4] It has been assigned FEMA number 4453 and JECFA number 1955, indicating its approval for use in food products.
Polymer Science and Biocompatible Materials
The structurally related monomer, 3-hydroxyoctanoate, is a key component of medium-chain-length polyhydroxyalkanoates (PHAs). PHAs are microbial polyesters known for their biodegradability and biocompatibility. Specifically, poly(3-hydroxyoctanoate) (P(3HO)) is an elastomeric polymer, in contrast to more rigid short-chain-length PHAs. This has spurred research into its use in medical applications, such as in dressings for wound healing, where P(3HO) has shown promise in promoting tissue regeneration without causing significant inflammation.
Biochemistry and Metabolic Studies
In biochemical contexts, Ethyl 3-hydroxyoctanoate can act as a substrate for enzymes like esterases, which hydrolyze it into 3-hydroxyoctanoic acid and ethanol. These products can then enter various metabolic pathways. Its structural similarity to bioactive lipids also makes it a compound of interest for studying lipid metabolism and related cellular processes.[6]
Conclusion
Ethyl 3-hydroxyoctanoate is a multifaceted chemical compound whose value extends from the sensory world of flavors to the complex demands of organic synthesis and biomedical materials. Its chiral nature, combined with its dual functionality, provides a rich platform for chemical manipulation. For researchers in drug development, it represents a valuable chiral building block, while in materials science, it is linked to the production of advanced biocompatible polymers. A thorough understanding of its properties and synthesis is therefore crucial for leveraging its full potential across these diverse scientific fields.
References
- Ethyl 3-Hydroxyoctano
- ethyl 3-hydroxyoctanoate, 7367-90-0 - The Good Scents Company.
- Ethyl 3-hydroxyoctano
- ethyl 3-hydroxyoctano
- Showing Compound Ethyl (±)
- ETHYL 3-HYDROXYOCTANO
- Ethyl 3-hydroxyoctano
